N-cyano-N-[(quinolin-8-yl)methyl]aniline
Description
Properties
IUPAC Name |
phenyl(quinolin-8-ylmethyl)cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c18-13-20(16-9-2-1-3-10-16)12-15-7-4-6-14-8-5-11-19-17(14)15/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXNZANPUJPOOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC=CC3=C2N=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyano-N-[(quinolin-8-yl)methyl]aniline typically involves the reaction of quinoline derivatives with aniline derivatives under specific conditions. One common method includes the condensation of quinoline-8-carbaldehyde with N-cyanoaniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of reusable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-cyano-N-[(quinolin-8-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-based ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Quinoline-8-carboxylic acid.
Reduction: N-(quinolin-8-yl)methylamine.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer and Antimicrobial Agents
N-cyano-N-[(quinolin-8-yl)methyl]aniline is primarily utilized as a precursor in the synthesis of pharmacologically active compounds. Its derivatives have shown significant potential as anticancer agents. For instance, the quinoline moiety can intercalate with DNA, thereby inhibiting the replication of cancer cells. Additionally, compounds derived from this structure have displayed antimicrobial properties against various pathogens, making them candidates for new antibiotics .
Mechanism of Action
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The cyano group can form hydrogen bonds with active sites of enzymes, modulating their activity and potentially leading to therapeutic effects .
Materials Science
Organic Semiconductors and Light-Emitting Diodes
In materials science, this compound is explored for its application in developing organic semiconductors and light-emitting diodes (LEDs). The compound's electronic properties make it suitable for use in optoelectronic devices, providing a pathway for advancements in flexible electronics and display technologies .
Biological Studies
Enzyme Inhibitors and Receptor Modulators
This compound is also employed in biological studies to investigate enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules allows researchers to explore its effects on various biochemical pathways, which can lead to the development of new therapeutic strategies .
Case Studies
-
Antimicrobial Activity Study
A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including those derived from this compound. The results indicated significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential for developing new antituberculosis agents . -
Optimization of Synthesis Protocols
Research has focused on optimizing synthesis protocols for compounds related to this compound. A catalyst-free method demonstrated high yields when primary amines reacted with electron-deficient aldehydes, showcasing the compound's synthetic versatility . -
In Silico Studies
Computational studies have been conducted to evaluate the ADME (Absorption, Distribution, Metabolism, Excretion) properties of quinoline derivatives. These studies highlighted the pharmacokinetic profiles that support further development in drug design .
Mechanism of Action
The mechanism of action of N-cyano-N-[(quinolin-8-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the cyano group can form hydrogen bonds with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural features of N-cyano-N-[(quinolin-8-yl)methyl]aniline and related quinoline-aniline derivatives:
Key Observations:
- Electronic Effects: The cyano group in the target compound significantly increases electron-withdrawing character compared to methyl or methoxy substituents. This may alter reactivity in catalytic processes (e.g., directing group efficiency in C–H activation ) or modulate binding affinity in biological targets.
- Synthetic Flexibility: Methyl and methoxy groups are typically introduced via alkylation or nucleophilic substitution, whereas cyano groups may require specialized reagents (e.g., cyanide sources under controlled conditions).
Crystallographic and Physicochemical Data
- N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline : Exhibits a planar quinoline ring with a 70.22° dihedral angle between quinoline and methoxybenzene, influencing packing via N–H⋯N hydrogen bonds. The cyano analog’s planar geometry may differ due to steric/electronic effects.
- LogP and PSA: While data for the target compound are unavailable, N'-(6-methoxyquinolin-8-yl)-N-(3-methylbutyl)-N-(propan-2-yl)ethane-1,2-diamine (LogP: 5.29, PSA: 37.39 ) suggests that cyano substitution would reduce LogP (more polar) and increase PSA, affecting pharmacokinetics.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-cyano-N-[(quinolin-8-yl)methyl]aniline?
Answer:
The synthesis typically involves functionalizing the quinolin-8-ylmethyl moiety with a cyano group via nucleophilic substitution or coupling reactions. Key steps include:
- Copper-mediated cross-dehydrogenative coupling (CDC): Reacting 8-methylquinoline with methyl ketones or aniline derivatives in the presence of Cu(I) catalysts. This method proceeds via oxidation of the heterocycle to an aldehyde intermediate, followed by condensation .
- Palladium-catalyzed cyanation: Introducing the cyano group using PdCl₂(dppf) or similar catalysts under controlled conditions, as demonstrated in analogous quinoline derivatives .
- Reductive amination: Combining quinoline-8-carbaldehyde with cyanamide derivatives under reducing agents like NaBH₃CN .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR spectroscopy: Identifies proton environments (e.g., aromatic protons of quinoline at δ 7.5–9.0 ppm) and confirms cyano group integration .
- FT-IR spectroscopy: Detects the C≡N stretch (~2200 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
- High-resolution mass spectrometry (HRMS): Validates molecular formula accuracy (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray crystallography: Resolves structural ambiguities (e.g., bond angles, torsional strain) using programs like SHELXL for refinement .
Advanced: How can researchers address discrepancies in melting points or spectral data between experimental and literature values?
Answer:
- Purity assessment: Recrystallize the compound using gradient solvents (e.g., methanol/water) and verify via HPLC or TLC .
- Dynamic thermal analysis: Perform differential scanning calorimetry (DSC) to detect polymorphic transitions or solvate formation .
- Comparative crystallography: Use single-crystal X-ray diffraction to rule out structural isomerism or packing effects, as seen in analogous aniline derivatives .
Advanced: What strategies are recommended for resolving structural ambiguities using SHELX-based refinement?
Answer:
- Initial model building: Use SHELXS for phase determination via direct methods, followed by iterative refinement in SHELXL .
- Handling twinning: Apply TWIN/BASF commands in SHELXL for non-merohedral twinning cases, common in quinoline derivatives .
- Hydrogen bonding analysis: Map D–H···A interactions (e.g., N–H···N) using ORTEP-3 and validate with hydrogen placement constraints .
Advanced: How can QSAR models guide the design of this compound derivatives with enhanced bioactivity?
Answer:
- Descriptor selection: Incorporate electronic (e.g., Hammett σ constants) and steric parameters (e.g., Taft steric factor) to correlate substituent effects with activity .
- Molecular docking: Simulate binding to target proteins (e.g., enzymes) using AutoDock Vina, focusing on π-π stacking with quinoline and hydrogen bonding via the cyano group .
- Validation: Compare predicted vs. experimental IC₅₀ values in enzyme inhibition assays to refine model accuracy .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Toxicity mitigation: Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or dermal exposure, given aniline derivatives' methemoglobinemia risk .
- Waste disposal: Neutralize cyanide-containing byproducts with alkaline hypochlorite before disposal .
Advanced: How can molecular dynamics (MD) simulations elucidate the mechanism of action of this compound?
Answer:
- Force field parameterization: Apply AMBER or CHARMM force fields to model ligand-receptor interactions, focusing on quinoline’s aromatic stacking and cyano group polarity .
- Free energy calculations: Use MM-GBSA to estimate binding affinities and identify key residues in enzymatic targets .
- Solvent effects: Simulate explicit water models to assess hydration’s impact on ligand conformation .
Advanced: How should contradictory biological activity data (e.g., IC₅₀ variability) be analyzed?
Answer:
- Assay standardization: Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .
- Dose-response validation: Perform triplicate experiments with positive controls (e.g., known inhibitors) to confirm reproducibility .
- Off-target screening: Use proteome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
